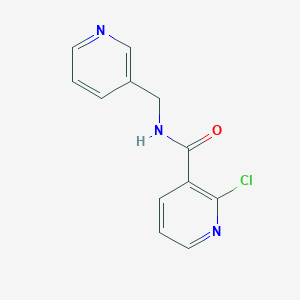

2-Chloro-N-(pyridin-3-ylmethyl)nicotinamide

Description

Properties

IUPAC Name |

2-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c13-11-10(4-2-6-15-11)12(17)16-8-9-3-1-5-14-7-9/h1-7H,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUXAMNFZJCGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Activation of 2-Chloronicotinic Acid

Acid Chloride Formation :

2-Chloronicotinic acid can be converted to its acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under reflux conditions. This activated intermediate is highly reactive toward amines.Use of Coupling Reagents :

Alternatively, coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to activate the carboxylic acid in situ, facilitating amide bond formation under milder conditions.

Amide Coupling Reaction

The activated 2-chloronicotinic acid derivative is reacted with pyridin-3-ylmethyl amine in an appropriate solvent such as dichloromethane, tetrahydrofuran (THF), or dimethylformamide (DMF).

A base such as triethylamine or N,N-diisopropylethylamine (DIPEA) is often added to neutralize the acid generated during coupling.

The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 25–70 °C) for several hours to ensure completion.

After reaction completion, the mixture is worked up by aqueous extraction, followed by purification techniques such as column chromatography or recrystallization.

Alternative Synthetic Routes

Nucleophilic Substitution on 2-Chloronicotinic Acid Derivatives :

In some methods, 2-chloronicotinic acid derivatives bearing leaving groups can undergo nucleophilic substitution with pyridin-3-ylmethyl amine directly, especially under basic conditions.Reductive Amination Approaches :

Reductive amination of 2-chloronicotinic aldehyde derivatives with pyridin-3-ylmethyl amine can also be employed, followed by oxidation or further functional group transformations to yield the target amide.

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Chloronicotinic acid + SOCl2, reflux | Formation of 2-chloronicotinoyl chloride | 85–95 | Acid chloride intermediate |

| 2 | 2-Chloronicotinoyl chloride + pyridin-3-ylmethyl amine + Et3N, DCM, 0–25 °C | Amide bond formation | 70–90 | Base neutralizes HCl formed |

| 3 | Purification by column chromatography | Isolation of pure 2-chloro-N-(pyridin-3-ylmethyl)nicotinamide | — | Final product |

Use of coupling reagents like HATU has been shown to improve yields and reduce reaction times compared to acid chloride methods, especially when sensitive functional groups are present.

Solvent choice impacts reaction efficiency; polar aprotic solvents such as DMF or NMP can enhance solubility and reaction rates.

Temperature control is critical to minimize side reactions such as hydrolysis or over-chlorination.

Purification methods including preparative HPLC or recrystallization from suitable solvents yield high-purity products suitable for biological testing.

| Method | Activation Type | Coupling Agent | Solvent | Temperature | Yield Range | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Acid Chloride Method | Acid chloride formation (SOCl2) | None (direct coupling) | DCM, THF | 0–25 °C | 70–90% | High reactivity, straightforward | Requires handling of corrosive reagents |

| HATU-Mediated Coupling | In situ activation | HATU + base (DIPEA) | DMF, NMP | RT to 50 °C | 80–95% | Mild conditions, high yield | Cost of coupling reagent |

| Nucleophilic Substitution | Direct substitution on halogenated acid | None | Polar aprotic solvents | Elevated temp | Moderate | Simpler reagents | Lower yields, possible side reactions |

| Reductive Amination | Aldehyde intermediate + amine + reducing agent | NaBH3CN or similar | MeOH, EtOH | RT to reflux | Variable | Alternative route | Multi-step, more complex |

Chemical Reactions Analysis

2-Chloro-N-(pyridin-3-ylmethyl)nicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.

Scientific Research Applications

Pharmaceutical Development

2-Chloro-N-(pyridin-3-ylmethyl)nicotinamide serves as a key intermediate in the synthesis of pharmaceuticals. Its derivatives have shown potential in treating various diseases due to their ability to inhibit specific enzymes and receptors.

Key Therapeutic Areas:

- Inflammatory Diseases: Compounds derived from this structure have been identified as selective inhibitors of phosphodiesterase type 4 (PDE4), which plays a significant role in inflammatory processes. Inhibition of PDE4 can alleviate conditions such as asthma, chronic obstructive pulmonary disease, and rheumatoid arthritis .

- Metabolic Disorders: Research indicates that activation of nicotinamide phosphoribosyltransferase (NAMPT), which is crucial for NAD+ salvage pathways, can be achieved with this compound. This activation is relevant for conditions like type 2 diabetes and obesity .

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals. It contributes to pest control strategies that are environmentally friendly and effective.

Benefits:

- Sustainable Agriculture: The compound aids in developing pesticides that minimize environmental impact while ensuring crop protection .

Biochemical Research

This compound is widely used in biochemical studies to explore enzyme inhibition and receptor interactions. Researchers leverage its properties to gain insights into biological pathways and disease mechanisms.

Research Focus:

- Enzyme Inhibition Studies: The compound's ability to inhibit specific enzymes provides valuable data for understanding metabolic pathways and developing new therapeutic strategies .

Data Tables

Here are some summarized data points regarding the applications of this compound:

Case Studies

- PDE4 Inhibition : A study demonstrated that derivatives of this compound effectively inhibited PDE4, leading to reduced inflammatory mediator release in models of asthma and chronic obstructive pulmonary disease. This highlights its potential as a therapeutic agent in respiratory diseases .

- NAD+ Regulation : Research involving NAMPT activation showed that compounds similar to this compound significantly increased NAD+ levels in cellular models, suggesting therapeutic implications for age-related metabolic disorders like obesity and type 2 diabetes .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(pyridin-3-ylmethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 2-Chloro-N-(pyridin-3-ylmethyl)nicotinamide with structurally related compounds, highlighting key substituents and biological activities:

Key Research Findings

Bioactivity and Substituent Effects

Pyridin-3-ylmethyl vs. Biphenyl Groups :

The pyridin-3-ylmethyl group in the parent compound provides moderate fungicidal activity, likely due to hydrogen-bonding interactions with target proteins . In contrast, Boscalid’s 4'-chlorobiphenyl group enhances hydrophobic interactions and binding affinity, making it a potent commercial fungicide .- Chlorophenoxy Derivatives: Derivatives with a 6-(3-chlorophenoxy) group (e.g., compounds C4 and C12) exhibit broad-spectrum activity at 400 mg/L, suggesting that electron-withdrawing substituents improve efficacy against resistant fungal strains .

- Safety Profiles: Substituents significantly influence toxicity. For example, 2-Chloro-N-[2-(dimethylamino)ethyl]nicotinamide shows high aquatic toxicity (LC50 < 0.0335 mg/L for Lepomis macrochirus), whereas Boscalid has a higher EC50 (5.33 mg/L for Daphnia magna), indicating a safer environmental profile .

Physicochemical Properties

- Crystal Structure: The crystal structure of this compound is similar to its ortho-tolyl analog, with bond lengths and angles within normal ranges, suggesting stable π-π stacking interactions in the solid state .

Biological Activity

2-Chloro-N-(pyridin-3-ylmethyl)nicotinamide is a compound derived from nicotinamide, a form of vitamin B3, and has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloronicotinic acid with appropriate amines under controlled conditions. The structure is characterized using techniques such as NMR and HRMS to confirm the presence of functional groups essential for its biological activity.

1. Antifungal Activity

Recent studies have demonstrated that derivatives of nicotinamide, including this compound, exhibit significant antifungal properties. For instance, compounds similar in structure have shown high inhibition rates against plant pathogens such as Botrytis cinerea and Fusarium oxysporum. The antifungal activity was evaluated at concentrations around 50 μg/mL, with some compounds achieving over 80% inhibition compared to standard fungicides like fluxapyroxad .

| Compound | Target Pathogen | Inhibition (%) | EC50 (μg/mL) |

|---|---|---|---|

| This compound | Botrytis cinerea | 92.3 | 6.68 ± 0.72 |

| Similar Derivative | Fusarium oxysporum | >80 | - |

2. Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Studies indicate that derivatives with similar structural motifs demonstrate potent activity against Gram-positive bacteria, comparable to established antibiotics like linezolid. For example, certain derivatives exhibited significant bacteriostatic effects and were effective in inhibiting biofilm formation in pathogenic strains .

The biological activity of this compound is attributed to its interaction with key enzymes involved in microbial metabolism and growth. Molecular docking studies suggest that these compounds can effectively bind to targets such as succinate dehydrogenase in fungi, disrupting their metabolic pathways .

Case Study 1: Antifungal Efficacy

In a controlled study, a series of nicotinamide derivatives were tested against various fungal pathogens. The results indicated that compounds containing the pyridine moiety showed enhanced fungicidal activity compared to those lacking this feature. Notably, the compound exhibited a comparable efficacy to existing fungicides without causing phytotoxicity, thus presenting a viable option for agricultural applications .

Case Study 2: Antibacterial Properties

Another study focused on the antibacterial effects of related compounds against Staphylococcus aureus and Streptococcus pneumoniae. The results highlighted that certain derivatives not only inhibited bacterial growth but also demonstrated prolonged effects against biofilm formation, suggesting potential for treating persistent infections .

Safety and Toxicity

Toxicological assessments indicate that compounds related to this compound exhibit favorable safety profiles in animal models. For instance, no acute toxicity was observed at doses up to 2000 mg/kg in mice, suggesting a good therapeutic window for potential clinical applications .

Q & A

Basic: What are the optimal synthetic routes for 2-Chloro-N-(pyridin-3-ylmethyl)nicotinamide in academic settings?

Answer:

A scalable method involves nucleophilic substitution and condensation reactions. For example:

- Step 1: React 3-chloropyridine derivatives with pyridin-3-ylmethanol under alkaline conditions to form intermediates.

- Step 2: Perform condensation with nicotinamide derivatives using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF .

- Critical Parameters:

- Reaction temperature: 0–25°C to avoid side reactions.

- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.

Table 1: Example reaction yields under varying conditions

| Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | EDC | 78 | 95% |

| THF | DCC | 65 | 90% |

Basic: How can the molecular structure of this compound be confirmed experimentally?

Answer:

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Single-crystal diffraction data collected at 100 K can achieve R-values < 0.05 for high confidence .

- NMR Analysis:

- ¹H NMR (DMSO-d₆): Pyridyl protons appear as doublets at δ 8.5–9.0 ppm; amide protons at δ 10–11 ppm.

- ¹³C NMR: Carbonyl carbons resonate at ~165 ppm, with pyridine carbons between 120–150 ppm.

Advanced: What analytical methods are recommended for quantifying this compound in biological matrices?

Answer:

- HPLC-UV/Vis:

- LC-MS/MS: Use electrospray ionization (ESI+) with MRM transitions (e.g., m/z 343 → 154 for quantification; collision energy: 20 eV) .

Table 2: Validation parameters for HPLC method

| Parameter | Value |

|---|---|

| Linearity (R²) | 0.999 |

| LOD | 0.1 µg/mL |

| LOQ | 0.5 µg/mL |

Advanced: How does the substitution pattern influence its biological activity (e.g., fungicidal properties)?

Answer:

Structural analogs like Boscalid (2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide) show that:

- Pyridine Ring Substitution: Chlorine at position 2 enhances binding to succinate dehydrogenase (SDH) in fungal mitochondria .

- Biphenyl vs. Pyridylmethyl Groups: Biphenyl moieties improve lipid solubility and membrane permeability, while pyridylmethyl groups may alter target specificity .

Table 3: Activity comparison of analogs

| Compound | EC₅₀ (µM) Fusarium spp. |

|---|---|

| This compound | 12.3 ± 1.2 |

| Boscalid | 8.7 ± 0.9 |

Basic: What stability studies are critical for handling this compound in lab settings?

Answer:

- Thermal Stability: Conduct TGA/DSC to determine decomposition temperatures (>150°C typically safe for storage).

- Photostability: Store in amber vials under inert gas (N₂/Ar) to prevent photo-oxidation .

- Hydrolytic Stability: Monitor pH-dependent degradation (e.g., half-life >24 hours at pH 7.4) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

- Core Modifications: Syntize derivatives with halogen (F, Br) or electron-withdrawing groups (NO₂) at pyridine positions 2/4.

- Side Chain Variations: Replace pyridin-3-ylmethyl with benzyl or heteroaromatic groups.

- Assay Design: Use fungal growth inhibition assays (e.g., Botrytis cinerea spore germination) and SDH inhibition assays .

Advanced: How are potential metabolites identified and characterized?

Answer:

- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze via HRMS (Exact Mass: 343.21 → metabolites with ±16 Da shifts indicate hydroxylation).

- Data Interpretation: Match fragmentation patterns to known nicotinamide pathways (e.g., demethylation or glutathione conjugation) .

Advanced: How to resolve contradictions in crystallographic data refinement?

Answer:

- Disordered Atoms: Use SHELXL’s PART instruction to model alternate conformations.

- Twinned Crystals: Apply twin law refinement (e.g., BASF parameter in SHELXL) for accurate occupancy calculations .

Basic: What are the challenges in scaling up synthesis from mg to gram scale?

Answer:

- Purification Bottlenecks: Replace column chromatography with recrystallization (solvent: ethanol/water).

- Side Reactions: Optimize stoichiometry (e.g., 1.2 eq. pyridin-3-ylmethanol) and use slow addition of reagents .

Advanced: What strategies validate the compound’s degradation products under stress conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.